Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate
Overview
Description
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is an organic compound characterized by the presence of an amino group, a methoxy-substituted phenyl ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and methyl acrylate.
Formation of Intermediate: A Knoevenagel condensation reaction between 3,4-dimethoxybenzaldehyde and methyl acrylate forms an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of methoxy-substituted phenyl compounds on biological systems.
Industrial Applications: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, given its structural similarity to certain neurotransmitters.
Comparison with Similar Compounds
Methyl 3-amino-3-(4-methoxyphenyl)propanoate: Similar structure but with one less methoxy group.
Methyl 3-amino-3-(3,4-dihydroxyphenyl)propanoate: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness: Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of two methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its solubility and ability to cross biological membranes, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-15-10-5-4-8(6-11(10)16-2)9(13)7-12(14)17-3/h4-6,9H,7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDHEFCLHFWWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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